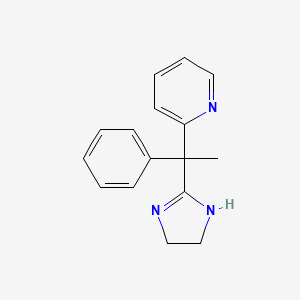![molecular formula C14H9ClN2O B8272149 4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B8272149.png)
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene
Übersicht
Beschreibung
4-chloro-8-oxa-3,10-diazatetracyclo[87002,7011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene is a complex organic compound with a unique tetracyclic structure This compound is characterized by the presence of chlorine, oxygen, and nitrogen atoms within its framework, which contribute to its distinct chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the necessary functional groups. The synthesis may involve:
Cyclization Reactions: Formation of the tetracyclic structure through cyclization reactions, often using catalysts or specific reaction conditions to promote ring closure.
Halogenation: Introduction of the chlorine atom through halogenation reactions, which may involve reagents such as chlorine gas or other chlorinating agents.
Oxidation and Reduction: Adjusting the oxidation state of specific atoms within the molecule to achieve the desired structure, using oxidizing or reducing agents as needed.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Nucleophiles such as amines, thiols, or alcohols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use as a lead compound for drug development, targeting specific biological pathways or molecular targets.
Industry: Applications in materials science, such as the development of new polymers, coatings, or other advanced materials.
Wirkmechanismus
The mechanism of action of 4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene depends on its specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The molecular targets and pathways involved can vary, but may include inhibition of specific enzymes, modulation of signaling pathways, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene derivatives: Compounds with similar tetracyclic structures but different substituents.
Other tetracyclic compounds: Molecules with similar ring systems but different functional groups or heteroatoms.
Uniqueness
4-chloro-8-oxa-3,10-diazatetracyclo[87002,7011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene is unique due to its specific combination of chlorine, oxygen, and nitrogen atoms within a tetracyclic framework
Eigenschaften
Molekularformel |
C14H9ClN2O |
|---|---|
Molekulargewicht |
256.68 g/mol |
IUPAC-Name |
4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene |
InChI |
InChI=1S/C14H9ClN2O/c15-13-6-5-12-14(16-13)11-7-9-3-1-2-4-10(9)17(11)8-18-12/h1-7H,8H2 |
InChI-Schlüssel |
ANEIYEOMWYKSHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2C3=CC=CC=C3C=C2C4=C(O1)C=CC(=N4)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
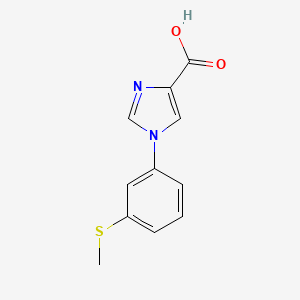
![7-(2-Hydroxyethylamino)-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8272072.png)
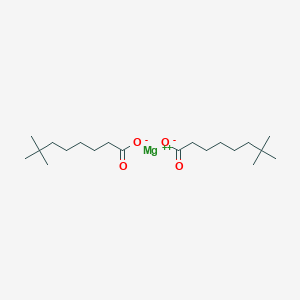
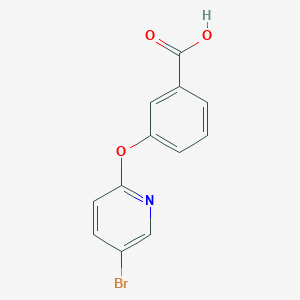
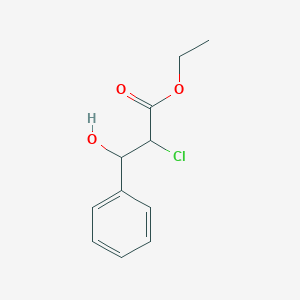
![Ethyl 2-(5-fluorobenzo[b]thiophen-2-yl)ethylcarbamate](/img/structure/B8272097.png)
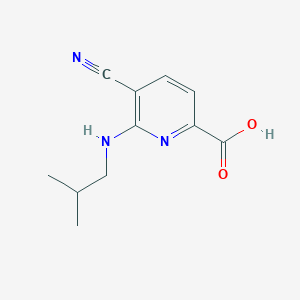
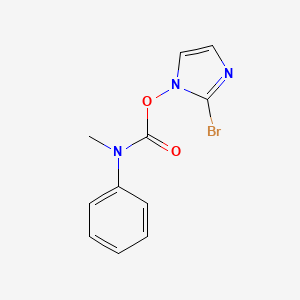
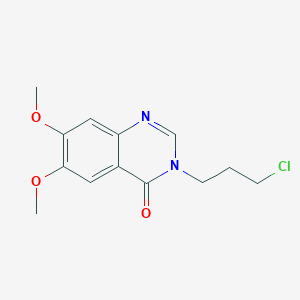
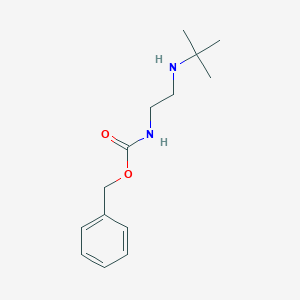
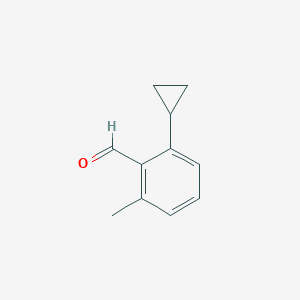
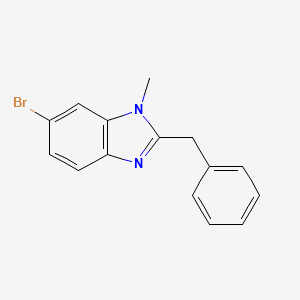
![2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B8272142.png)
